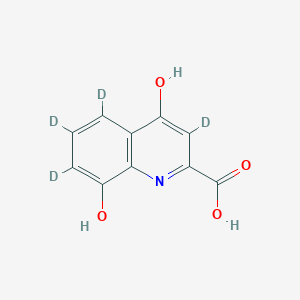

Xanthurenic Acid-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Xanthurenic Acid-d4 is a deuterium-labeled variant of Xanthurenic Acid . It is a metabolite of the kynurenine pathway, synthesized in the brain from dietary or microbial tryptophan . It crosses the blood-brain barrier through carrier-mediated transport . Xanthurenic Acid-d4 is also known to be a potent endogenous Group II metabotropic glutamate receptor agonist, which plays a role in sensory transmission in the thalamus .

Synthesis Analysis

Xanthurenic Acid-d4 is synthesized from 3-Hydroxykynurenine . The synthesis process involves hydroxylation of 3-Hydroxykynurenine by Kynurenine Monooxygenase (KMO) and transamination mainly by Kynurenine Aminotransferase II (KAT II) .

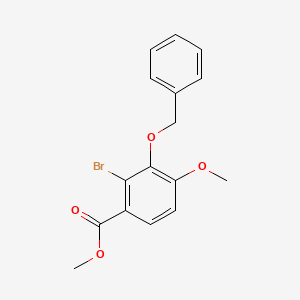

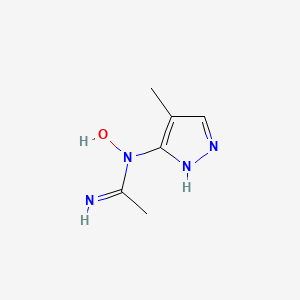

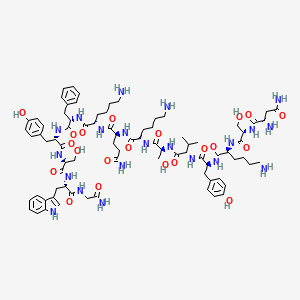

Molecular Structure Analysis

The molecular formula of Xanthurenic Acid-d4 is C10H7NO4 . The compound has a molecular weight of 209.19 g/mol . The IUPAC name for Xanthurenic Acid-d4 is 3,5,6-trideuterio-4-deuteriooxy-8-hydroxyquinoline-2-carboxylic acid .

Chemical Reactions Analysis

Xanthurenic Acid-d4 is known to be a potent VGLUT inhibitor, thereby preventing the movement of glutamate from the cytoplasm into synaptic vesicles . This action is mediated via competitive blockade of vesicular glutamate transporters .

Physical And Chemical Properties Analysis

Xanthurenic Acid-d4 has a molecular weight of 209.19 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of Xanthurenic Acid-d4 is 209.06261469 g/mol . The Topological Polar Surface Area is 90.6 Ų .

科学的研究の応用

Neuroscience: Modulation of Dopaminergic Activity

Xanthurenic Acid-d4: plays a significant role in the central nervous system (CNS). It modulates dopaminergic activity, which is crucial for cognitive functions and motor control. Studies have shown that Xanthurenic Acid can stimulate dopamine release in the prefrontal cortex, which may have implications for understanding and treating neuropsychiatric disorders .

Biochemistry: Kynurenine Pathway Metabolite

As a metabolite of the kynurenine pathway, Xanthurenic Acid-d4 is synthesized from dietary or microbial tryptophan. It crosses the blood-brain barrier and is involved in the balance between neuroprotective and neurotoxic compounds within the CNS. This balance is essential for maintaining neurological health and preventing neurodegeneration .

Pharmacology: Potential Therapeutic Applications

In pharmacology, Xanthurenic Acid-d4’s ability to influence neurotransmitter release presents potential therapeutic applications. Its role in the regulation of brain glutamate and dopamine release could be fundamental in developing treatments for various neuropsychiatric diseases and neurodegenerative disorders .

Molecular Biology: G-Protein-Coupled Receptor Interactions

Xanthurenic Acid-d4 interacts with specific G-protein-coupled receptors in the brain, exhibiting Ca2±dependent dendritic release and electrophysiological responses. These interactions suggest a role for Xanthurenic Acid-d4 in brain intercellular signaling and neurotransmission, which is a key area of study in molecular biology .

Clinical Research: Investigating Psychoses and Neurodegenerative Diseases

Clinically, Xanthurenic Acid-d4’s status in certain psychoses or neurodegenerative diseases is being investigated due to its brain-specific properties. Understanding its role in these conditions could lead to improved diagnostic markers and treatment strategies .

Analytical Chemistry: Detection and Quantification

In analytical chemistry, Xanthurenic Acid-d4 is used for the detection and quantification of various compounds in biological samples. Its presence and concentration can be determined using high-performance liquid chromatography coupled with electrochemical detection, aiding in the study of its physiological and pathological roles .

作用機序

Target of Action

Xanthurenic Acid-d4 (XA) primarily targets brain neurons, specifically a G-protein-coupled receptor (GPCR) localized exclusively in these neurons . This receptor exhibits Ca2±dependent dendritic release and specific electrophysiological responses .

Mode of Action

XA interacts with its target GPCR in brain neurons, leading to the release of calcium ions (Ca2+) and specific electrophysiological responses . This interaction suggests a role for XA in brain intercellular signaling . XA stimulates cerebral dopamine (DA) release, contrary to its structural analog, kynurenic acid (KYNA) .

Biochemical Pathways

XA is an intermediate of the kynurenine pathway (KP), synthesized in the brain from dietary or microbial tryptophan . Its precursor, 3-hydroxykynurenine (3-HK), comes from the metabolism of kynurenine via kynurenine monooxygenase (KMO), which governs the balance between KYNA and XA . The KYNA/XA ratio could be fundamental in the regulation of brain glutamate and DA release .

Pharmacokinetics

XA is synthesized in the brain from dietary or microbial tryptophan and crosses the blood-brain barrier through carrier-mediated transport . Peripheral administration of XA has been shown to enhance intra-cerebral XA concentrations .

Result of Action

The action of XA results in the stimulation of dopamine release in the brain . This effect is dose-dependent, with a four-fold increase in dopamine release observed in the presence of 20 µM XA . Repeated administrations of XA reduce the number of spontaneously firing dopaminergic neurons in the ventral tegmental area by 43% .

Action Environment

The action, efficacy, and stability of XA can be influenced by various environmental factors. For instance, the presence of XA in the brain comes from the local metabolism of tryptophan from the diet and gut microbiome . Therefore, dietary and microbial factors can influence the action of XA. Additionally, XA may represent a homeostatic signal between the periphery and several brain regions where XA accumulates easily after peripheral administration .

将来の方向性

Research suggests that Xanthurenic Acid-d4 may have potential applications in the treatment of certain brain disorders, including psychotic diseases and drug dependence . It is also suggested that exploiting toxic metabolites like Xanthurenic Acid-d4 could be a future direction in killing cancer cells .

特性

IUPAC Name |

3,5,6,7-tetradeuterio-4,8-dihydroxyquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZONXHGGPHHIY-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C1[2H])O)N=C(C(=C2O)[2H])C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5,6,7-Tetradeuterio-4,8-dihydroxyquinoline-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol](/img/structure/B590152.png)

![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)